![molecular formula C15H12F3N3O4S B2457874 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899744-18-4](/img/structure/B2457874.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12F3N3O4S and its molecular weight is 387.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research on similar compounds has led to the synthesis of novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antitumor properties. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from precursors like visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antitumor Evaluation
Heterocyclic compounds derived from similar structures have been evaluated for their antitumor activities. Compounds incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, synthesized from key precursors like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, have shown high inhibitory effects in vitro against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Central Nervous System Depressant Activity
The synthesis of compounds like 2-chloromethyl-3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and their derivatives has been explored for their central nervous system depressant activity, highlighting the potential of such compounds in developing sedative agents (Manjunath et al., 1997).
Antimicrobial Activity
Similarly structured compounds have been synthesized and evaluated for their antimicrobial activities. For instance, N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides were investigated for their antibacterial potential against various Gram-negative and Gram-positive bacterial strains, demonstrating the broad applicability of such compounds in addressing antibiotic resistance (Abbasi et al., 2016).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4S/c16-15(17,18)11-6-12(22)21-14(20-11)26-7-13(23)19-8-1-2-9-10(5-8)25-4-3-24-9/h1-2,5-6H,3-4,7H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYRXQRBCSEHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=CC(=O)N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide |
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